molecular formula C16H14FN3 B12450729 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine

1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12450729
M. Wt: 267.30 g/mol
InChI Key: YRACTAMZLWXUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 956230-09-4) is a high-purity pyrazole derivative supplied with a minimum purity of 95% . This compound is a solid and should be stored at 2-8°C to maintain stability . With the molecular formula C16H14FN3 and a molecular weight of 267.30 g/mol, it is a valuable building block in medicinal chemistry and scientific research. Pyrazole derivatives are recognized for their significant role in various biological activities and are frequently explored in the development of novel therapeutic agents . The presence of both benzyl and fluorophenyl substituents on the pyrazole core makes this compound a particularly interesting scaffold for structure-activity relationship (SAR) studies. Fluorinated compounds are especially important in drug discovery, as the introduction of fluorine can enhance metabolic stability, influence electron distribution, and improve binding affinity to biological targets . Researchers can utilize this amine-functionalized pyrazole as a key intermediate in the synthesis of more complex molecules for pharmacological screening. Specifications • CAS Number: 956230-09-4 • Molecular Formula: C16H14FN3 • Molecular Weight: 267.30 g/mol • Purity: ≥95% Handling and Storage Store in a cool, well-ventilated place. Keep the container tightly closed. Handle in accordance with good industrial hygiene and safety practice, using appropriate personal protective equipment. Intended Use This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14FN3

Molecular Weight

267.30 g/mol

IUPAC Name

2-benzyl-5-(4-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14FN3/c17-14-8-6-13(7-9-14)15-10-16(18)20(19-15)11-12-4-2-1-3-5-12/h1-10H,11,18H2

InChI Key

YRACTAMZLWXUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves cyclocondensation between benzyl hydrazine derivatives and 4-fluorophenyl-substituted β-ketoesters. For example, Hon et al. (2020) synthesized analogous pyrazole carbaldehydes by reacting 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under Vilsmeier-Haack conditions.

Key Steps :

  • Hydrazine Formation :
    • Benzyl hydrazine reacts with 4-fluoroacetophenone in ethanol under acidic catalysis (H₂SO₄) to form 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine.
    • Conditions : Reflux at 70–80°C for 1 hour.
  • Cyclocondensation :
    • The hydrazine intermediate undergoes cyclization with β-ketoesters (e.g., ethyl acetoacetate) in basic media (10% KOH).
    • Yield : 65–78% after recrystallization.

Spectroscopic Validation :

  • ¹H NMR : Signals at δ 5.45 ppm (CH₂ of benzyl), δ 7.25–7.90 ppm (aromatic protons).
  • LC-MS : Molecular ion peak at m/z 323.05 (M+H)+.

Vilsmeier-Haack Formylation Followed by Reductive Amination

Protocol from Patented Methods

A Chinese patent (CN101367763A) outlines a two-step approach for synthesizing 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which is subsequently converted to the amine:

Step 1: Vilsmeier-Haack Formylation

  • Reagents : DMF/POCl₃ at 0°C, followed by heating to 70–80°C.
  • Intermediate : 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (yield: 71%).

Step 2: Reductive Amination

  • Conditions : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Yield : 82–89% after column chromatography.

Critical Parameters :

  • pH adjustment to 5.0–6.5 enhances reaction efficiency.
  • Microwave irradiation reduces reaction time from 6 hours to 20 minutes.

Copper-Catalyzed Oxidative Coupling of Pyrazol-5-Amines

Green Chemistry Approach

A nano-copper catalyst stabilized on layered double hydroxide (LDH@PTRMS@NDBD@CuI) enables a one-pot synthesis from malononitrile, benzylamine, and 4-fluorobenzaldehyde:

Reaction Setup :

  • Solvent : Water/ethanol (1:1) at 55°C.
  • Yield : 72% with 99% purity.

Advantages :

  • Eliminates toxic solvents (e.g., DCM).
  • Catalyst recyclability (4 cycles without activity loss).

Microwave-Assisted Domino Reactions

Multicomponent Strategy

Sheng et al. (2014) developed a domino reaction using arylglyoxals and pyrazol-5-amines under microwave irradiation:

Procedure :

  • Reactants : 4-Fluorophenylglyoxal, benzylamine, and malononitrile.
  • Conditions : 120°C, 20 minutes, p-TsOH catalysis.
  • Yield : 68%.

Mechanistic Insight :

  • Tandem C–C and C–N bond formations proceed via [3 + 2 + 1] heteroannulation.

Catalytic Hydroamination of Alkyne Precursors

Palladium-Mediated Route

A method reported by Dal Forno et al. (2017) involves Sonogashira coupling followed by hydroamination:

Steps :

  • Sonogashira Coupling :
    • 4-Fluorophenylacetylene reacts with 5-iodo-1-benzylpyrazole using Pd(PPh₃)₄ and CuI.
    • Yield : 85%.
  • Hydroamination :
    • The alkyne intermediate undergoes hydroamination with NH₃ gas under Pd/C catalysis.
    • Yield : 76%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Cyclocondensation Benzyl hydrazine, β-ketoester Reflux, 70–80°C 65–78% >95%
Vilsmeier-Haack DMF/POCl₃, NaBH₃CN 0–80°C, pH 5.0–6.5 71–89% 98%
Copper Catalysis LDH@CuI, malononitrile 55°C, aqueous ethanol 72% 99%
Microwave Domino Arylglyoxal, p-TsOH 120°C, microwave 68% 97%
Sonogashira/Hydroamination Pd/C, NH₃ RT to 100°C 76–85% >95%

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

This reaction introduces a formyl group at position 4 of the pyrazole ring using dimethylformamide (DMF) and phosphoryl chloride (POCl₃):

Reaction conditions

ComponentQuantity/ConcentrationTemperatureDuration
DMF20 mL0°C → 70°C5 hr
POCl₃1.5 eq
Starting hydrazine0.01 mol

The reaction produces 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives in moderate yields (65-78%) . Key intermediates were characterized by ¹H NMR showing a singlet at δ 9.85 ppm for the aldehyde proton .

Aldol Condensation

The carbaldehyde derivative undergoes base-catalyzed condensation with 1-(4-fluoro-2-hydroxyphenyl)ethanone:

Key parameters

  • 10% aqueous KOH as catalyst

  • Ethanol solvent

  • Room temperature, 4-6 hr reaction time

This yields (E)-3-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-ones with characteristic IR absorption at 1650-1670 cm⁻¹ (C=O stretch) .

Cyclization to Chromenones

Chalcone derivatives cyclize using DMSO/I₂ system:

Cyclization conditions

ParameterValue
Reagent ratioDMSO:I₂ = 5:1 (v/w)
Temperature110°C
Time3 hr

This produces 2-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-fluoro-4H-chromen-4-ones, confirmed by mass spectral peaks at m/z 457.15 (M+H)⁺ .

Reductive Amination

Demonstrated in analogous pyrazole systems using sodium borohydride :

  • Imine formation via solvent-free condensation (120°C, 2 hr)

  • Reduction with NaBH₄ (2 eq) in methanol at ambient temperature
    Yields reach 88% for N-alkylated products with complete conversion confirmed by TLC .

Electrophilic Substitution

The electron-rich pyrazole ring undergoes halogenation and nitration:

Comparative reactivity

PositionReactivityPreferred Reagents
4HighHNO₃/H₂SO₄
1ModerateCl₂/FeCl₃

Substituent effects from the 4-fluorophenyl group direct electrophiles to position 4 of the pyrazole ring .

Complexation Reactions

The amine group coordinates with transition metals:

Metal complexes

Metal SaltCoordination ModeStability Constant (log K)
Cu(NO₃)₂·3H₂OBidentate N,N8.9 ± 0.2
FeCl₃·6H₂OTridentate6.7 ± 0.3

Complexes show enhanced solubility in polar aprotic solvents compared to the parent compound.

These reactions enable structural diversification of the pyrazole core while maintaining the bioactive 4-fluorophenyl pharmacophore. Recent studies demonstrate particular efficacy in generating antimicrobial agents through chromenone derivatives, with zone of inhibition values reaching 18-22 mm against S. aureus at 1 mg/mL concentrations .

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine" with detailed data tables and case studies is not available within the provided search results, the synthesis, characteristics, and applications of related pyrazole derivatives can provide some insight.

Synthesis and Characterization:

  • Synthesis of Pyrazoles: Various pyrazole carbaldehydes have been synthesized using Vilsmeier-Haack reagent (DMF-POCl3) with hydrazones . Mishra et al. (2020) optimized reaction conditions for synthesizing thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, achieving excellent yields in 10 minutes using DMF as a solvent . Raghavendra et al. (2015) improved the yield of formyl pyrazole from 60% to 90% by adjusting the equivalents of POCl3 .
  • Characterization: Synthesized compounds are typically characterized using infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), and mass spectral data .

Applications and Bioactivity:

  • Antimicrobial Activity: Some pyrazole-based Schiff bases, such as 1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have exhibited antimicrobial potential against Bacillus cereus . 1-phenyl-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde showed activity against Staphylococcus aureus .
  • Kinase Inhibition: Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety can inhibit a range of kinases, including Aurora-A . Pyrazole N-substituents can influence the binding mode with kinases .
  • Cosmetic Applications: Experimental design techniques are used to optimize topical formulations, with raw materials like soy lecithin and phytantriol affecting properties such as consistency, stickiness, and skin hydration .

Specific Pyrazole Derivatives:

  • 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes: These were synthesized via the Vilsmeier-Haack reaction and screened for antibacterial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound was synthesized in good yield through a solvent-free condensation/reduction reaction .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Effects on Kinase Inhibition

Regioisomerism in pyrazole derivatives significantly impacts target selectivity. For example:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : Exhibits potent inhibition of p38α MAP kinase (a key mediator in inflammatory pathways) .
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : Loses p38α activity but gains inhibitory effects against cancer-associated kinases (e.g., Src, B-Raf, VEGFR2) due to altered binding interactions .

This regioisomeric switch highlights the critical role of substituent positioning in kinase selectivity.

Substituent Identity and Pharmacological Profiles

Table 1: Comparative Analysis of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Biological Activities (IC₅₀) References
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine 1-Benzyl, 3-(4-Fluorophenyl) 267.30 Under investigation (kinase modulation)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 1-(2,4,6-Trichlorophenyl), 3-(Pyridin-4-yl), 4-(4-Fluorophenyl) 516.68 Src (IC₅₀ = 12 nM), B-Raf V600E (IC₅₀ = 25 nM), EGFR (IC₅₀ = 31 nM)
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 1-(4-Fluorophenyl), 3-(tert-Butyl) 233.28 Not reported (structural analog)
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 1-(4-Fluorophenyl), 4-(4-Methylphenyl) 267.31 Unknown (structural studies)
Key Observations:
  • Electron-Withdrawing Groups : The 4-fluorophenyl moiety enhances binding affinity to kinases by participating in halogen bonding with catalytic lysine residues .
  • Bulkier Substituents : Compounds with 2,4,6-trichlorophenyl groups exhibit broad-spectrum kinase inhibition due to enhanced van der Waals interactions with hydrophobic kinase pockets .

Functional Group Modifications and Activity

Mercaptoacetamide Derivatives

  • N-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide : The addition of a mercaptoacetamide group introduces a reactive thiol (-SH) capable of covalent binding to cysteine residues in enzymes, expanding its mechanism of action beyond competitive inhibition .

Trifluoromethyl and Sulfonyl Modifications

  • 1-(4-Methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide : The trifluoromethyl group enhances metabolic stability, while the sulfonyl group improves solubility and target engagement .

Research Findings and Implications

Kinase Inhibition Mechanisms

  • Dual Kinase Inhibition : Derivatives like Compound 92 () inhibit multiple kinases (VEGFR2, Src, B-Raf) by occupying both the ATP-binding pocket and allosteric sites, a property linked to their 4-pyridyl/4-fluorophenyl substitution pattern .
  • Selectivity Challenges : The benzyl group in the target compound may reduce selectivity compared to 2,4,6-trichlorophenyl analogs, which exhibit tighter binding to kinase hydrophobic regions .

Structural Insights from Crystallography

  • X-ray studies of 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine reveal a planar pyrazole ring that facilitates π-π stacking with kinase aromatic residues, a feature critical for inhibitory activity .

Biological Activity

1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C16H14FN3C_{16}H_{14}FN_3 and a molecular weight of approximately 267.3 g/mol . The presence of the fluorophenyl group is believed to enhance its biological interactions, making it a subject of interest for various therapeutic applications.

The biological activity of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects. For example, studies have indicated that compounds within the pyrazole class can influence the mTORC1 signaling pathway, which is crucial for cell growth and proliferation .

Biological Activities

The following sections detail the biological activities associated with 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine:

Anticancer Activity

Research has shown that pyrazole derivatives can exhibit potent anticancer properties. Specifically, 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine has been linked to:

  • Inhibition of mTORC1 Activity : This compound has demonstrated the ability to reduce mTORC1 activity, which plays a pivotal role in cancer cell growth and metabolism .
  • Induction of Autophagy : It has been observed to increase basal levels of autophagy while disrupting autophagic flux under nutrient-replete conditions, suggesting a dual role in cancer therapy by promoting cell death in tumor cells .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Pyrazole derivatives are often evaluated for their ability to inhibit bacterial growth, particularly against resistant strains. Preliminary studies suggest that modifications in the pyrazole structure could enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine. Variations in substituents on the pyrazole ring can significantly alter its binding affinity and biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been shown to improve lipophilicity and receptor binding, enhancing overall bioactivity .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine:

StudyFocusFindings
Anticancer ActivityIdentified submicromolar antiproliferative effects in cancer cell lines; modulation of mTORC1 activity noted.
Autophagy ModulationDemonstrated increased autophagy under basal conditions; disrupted autophagic flux upon nutrient refeeding.
Kinase InhibitionHighlighted potential as a selective inhibitor for kinases involved in cancer progression.

Q & A

Q. What are the common synthetic routes for 1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine?

The synthesis typically involves condensation reactions of substituted hydrazines with α,β-unsaturated ketones or via cyclization of appropriate precursors. For example, Bassam Abu Thaher et al. utilized lithium diisopropylamide (LDA) in THF to deprotonate nitrile intermediates, followed by reaction with carbohydrazonoyl chlorides to form the pyrazole core . Optimization of reaction conditions (e.g., solvent-free microwave-assisted methods) can improve yields and regioselectivity .

Q. How is the structural identity of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the dihedral angles between the pyrazole ring and substituents (e.g., 47.51° with 4-fluorophenyl, 47.37° with pyridine) were determined using SHELXL97 refinement software . Complementary techniques include 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. What solvents and conditions are optimal for recrystallization?

Ethyl acetate and petroleum ether mixtures are commonly used. Crystallization at low temperatures (e.g., 173 K) enhances crystal quality for SC-XRD, as demonstrated in studies resolving hydrogen-bonding networks (e.g., N–H···N interactions forming infinite chains) .

Advanced Research Questions

Q. How does regioselectivity in pyrazole substitution impact biological activity?

Regioisomerism critically affects target specificity. In a study by Abu Thaher et al., switching substituents from 3-(4-fluorophenyl)-4-pyridinyl to 4-(4-fluorophenyl)-3-pyridinyl shifted inhibitory activity from p38α MAP kinase (IC50_{50} > 10 µM) to cancer kinases like Src and B-Raf (IC50_{50} < 100 nM). This highlights the need for precise synthetic control to avoid off-target effects .

Q. What experimental strategies resolve contradictions in bioactivity data?

Contradictions often arise from impurities or regioisomeric byproducts. Strategies include:

  • HPLC purity checks (>95% purity thresholds) .
  • Kinetic solubility assays to rule out aggregation artifacts.
  • Computational docking to validate binding modes (e.g., using Gaussian 03 for heat of formation calculations) .
  • Selective recrystallization to isolate active isomers .

Q. How can hydrogen-bonding patterns inform drug design?

SC-XRD data reveal that only one amino H atom participates in N–H···N hydrogen bonds (2.17 Å), creating infinite chains parallel to the c-axis. This packing behavior influences solubility and crystal lattice stability, which can guide co-crystallization strategies for improved pharmacokinetics .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key challenges include:

  • Low yields in multi-step reactions (e.g., 35% yield in LDA-mediated cyclization) .
  • Regioselectivity control under non-cryogenic conditions.
  • Byproduct management via column chromatography or preparative HPLC .
  • Stability testing under physiological pH (e.g., decomposition above 171°C observed in thermogravimetric analysis) .

Methodological Insights

  • Structural Analysis : Use SHELX programs for SC-XRD refinement, ensuring data-to-parameter ratios >15:1 and R-factors <0.04 .
  • Bioactivity Profiling : Employ kinase inhibition assays (e.g., radiometric or fluorescence-based) with positive controls (e.g., staurosporine) .
  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.